molecular formula C17H24O B191228 Falcarinol CAS No. 21852-80-2

Falcarinol

Cat. No.: B191228
CAS No.: 21852-80-2
M. Wt: 244.37 g/mol
InChI Key: UGJAEDFOKNAMQD-QGZVFWFLSA-N
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Mechanism of Action

Falcarinol, also known as carotatoxin or panaxynol, is a natural pesticide and fatty alcohol found in carrots (Daucus carota), Panax ginseng, and ivy . It has been shown to have anti-cancer and anti-inflammatory properties .

Target of Action

This compound has been shown to act as a covalent cannabinoid receptor type 1 inverse agonist, blocking the effect of anandamide in keratinocytes . This interaction leads to pro-allergic effects in human skin . Additionally, this compound has been identified to target ALDH2, a key enzyme in cancer cells .

Mode of Action

This compound interacts with its targets through covalent binding. For instance, it binds to the cannabinoid receptor type 1, blocking the effect of anandamide . In the case of ALDH2, this compound inhibits the enzyme via covalent alkylation of the active site .

Biochemical Pathways

This compound impacts carcinogenesis by influencing a wide variety of signaling pathways, which are important in regulating inflammation, apoptosis, cell cycle regulation, and more . It affects inflammatory cytokines, the NF-κB pathway, antioxidant response elements, unfolded protein response (UPR) pathway, growth factor signaling, cell cycle progression, and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in mice. It has a half-life of 1.5 hours when intravenously injected, and 5.9 hours when administered orally, with a moderate bioavailability of 50.4% . These properties point to the safety and compatibility of this compound with mice .

Result of Action

This compound has been shown to increase lipid content in human mesenchymal stem cells (hMSCs) as well as the number of lipid droplets (LDs). This can be explained by increased expression of PPARγ2 as shown in human colon adenocarcinoma cells . Activation of PPARγ can lead to increased expression of ABCA1 .

Action Environment

This compound is sensitive to light and heat, requiring freezing conditions for optimal preservation . It is found in carrots, parsley, and ginseng, among other plants, and its concentration can vary depending on the plant species and environmental factors .

Biochemical Analysis

Biochemical Properties

Falcarinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The double bond at the carbon 9 position in this compound, which requires oxygen and NADPH (or NADH) cofactors, creates a bend in the molecule . This structural modification allows this compound to interact with other biomolecules in unique ways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific binding interactions and changes in gene expression induced by this compound are areas of active research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. This compound is derived from structural modifications of the common fatty acid oleic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Falcarinol can be synthesized starting from oleic acid. The process involves several steps:

    Desaturation: Oleic acid undergoes desaturation to introduce a cis double bond at the carbon 9 position, forming linoleic acid.

    Acetylenic Bond Formation: The cis double bond at the carbon 12 position is converted into a triple bond, forming crepenynic acid.

    Second Double Bond Introduction: A second cis double bond is introduced at the carbon 14 position, forming dehydrocrepenynic acid.

    Allylic Isomerization: The cis double bond at the carbon 14 position is converted into a triple bond, forming an intermediate with a trans double bond at the carbon 17 position.

    Decarboxylation and Hydroxylation: The intermediate undergoes decarboxylation and hydroxylation at the carbon 16 position, producing this compound.

Industrial Production Methods

This compound is typically isolated from natural sources such as carrots. The process involves:

Chemical Reactions Analysis

Types of Reactions

Falcarinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Falcarinol has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness

This compound is unique due to its dual role as a natural pesticide and a compound with potential health benefits. Its structure, with two carbon-carbon triple bonds and two double bonds, distinguishes it from other similar compounds .

Properties

Ethanolic extracts from 10 Chinese herbs /were tested/ for their effects on K562, Raji, Wish, HeLa, Calu-1, and Vero tumor cells proliferation. On a percentage basis, panaxynol purified from Saposhnikovae divaricata had the highest inhibitory activity on various tumor cells proliferation. Cell-cycle analysis indicated that panaxynol arrested the cell cycle progression of tumor cells from the G1 transition to the S phase. In an attempt to further localize the point in the cell cycle where arrest occurred, gene expression of cyclin E, a key regulatory event leading to the G1/S boundary was examined. Results indicated that the levels of cyclin E mRNA in various tumor cells were decreased by panaxynol. Thus, the suppressant effects of panaxynol on proliferation of various tumor cells appeared to be mediated, at least in part, through impairments of cyclin E mRNA levels and arresting cell cycle progression in the cells.

CAS No.

21852-80-2

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

(3R)-heptadeca-1,9-dien-4,6-diyn-3-ol

InChI

InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/t17-/m1/s1

InChI Key

UGJAEDFOKNAMQD-QGZVFWFLSA-N

Isomeric SMILES

CCCCCCCC=CCC#CC#C[C@@H](C=C)O

SMILES

CCCCCCCC=CCC#CC#CC(C=C)O

Canonical SMILES

CCCCCCCC=CCC#CC#CC(C=C)O

4117-12-8
21852-80-2

Synonyms

falcarinol
falcarinol, (Z)-isomer
panaxynol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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